2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-16-3-7-18(8-4-16)27-25(29)14-28-13-24(35(31,32)19-9-5-17(2)6-10-19)26(30)20-11-22-23(12-21(20)28)34-15-33-22/h3-13H,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCHOLUSLSRONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the tosyl group. The final step involves the acylation of the amine group with p-tolyl acetic acid.
Preparation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction using appropriate diol precursors.
Acylation: The final step involves the acylation of the amine group with p-tolyl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the tosyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide has been explored in several studies:
-
Anticancer Activity :
- Compounds with similar quinoline structures have demonstrated significant anticancer properties. For instance, derivatives of quinolone have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies indicate that the compound may interact with cellular targets leading to cell cycle arrest and apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
- Antimicrobial Properties :
- Enzyme Inhibition :
Synthesis and Structural Modifications
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This is often achieved through methods such as Skraup synthesis.
- Introduction of the Dioxolo Group : Cyclization reactions are employed to incorporate the dioxolo structure.
- Tosylation and Acetamide Formation : Tosyl chloride is used to modify the quinoline derivative, followed by reaction with p-tolylamine to form the final acetamide product under controlled conditions .
Case Studies
Several studies have highlighted the applications and effects of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The tosyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons with compounds sharing structural motifs such as fused heterocyclic cores, acetamide side chains, or sulfonyl/ketone substituents:
*Assumed based on structural analysis.
Key Comparative Insights
Core Structure Variations
- Dioxoloquinoline vs. Pyrrolopyridine/Quinazoline: The target compound’s dioxoloquinoline core () provides rigidity and electron-rich aromaticity, whereas pyrrolopyridine () introduces trioxo groups that enhance electrophilicity. Quinazoline derivatives () exhibit expanded π-systems, favoring DNA intercalation or enzyme inhibition .
Substituent Effects
- Tosyl vs. Oxo/Pyridinyl Groups :
- Acetamide Side Chains :
Spectral and Functional Data
- NH Chemical Shifts :
- Molecular Weight and Bioactivity :
- The target’s higher molecular weight (~503.5) compared to 11c (358.02) and 2b (429.45) may reduce bioavailability but improve target affinity through enhanced van der Waals interactions .
Biological Activity
The compound 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide is a synthetic derivative that belongs to the class of quinoline-based compounds. Quinoline derivatives have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article focuses on the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the quinoline core followed by various substitutions to introduce functional groups. The synthesis pathway is crucial as it influences the biological activity of the final product.
Antiproliferative Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated several quinoline analogues for their growth-inhibitory potency in MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast) cell lines. The results indicated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM to 25 µM .
Table 1: Cell Viability Results from MTS Assays
| Compound | MDA-MB-231 (10 µM) | PC-3 (15 µM) | MRC-5 (15 µM) |
|---|---|---|---|
| 3a | <47% | 56% | >82% |
| 3b | <30% | 28% | >82% |
| 4e | <40% | 37% | >82% |
The GI50 values for selected compounds were also determined, indicating the concentration required to inhibit cell growth by 50%. For example, compound 3b exhibited a GI50 of 28 µM against PC-3 cells, demonstrating its strong cytotoxic potential .
The mechanism through which these compounds exert their antiproliferative effects may involve the inhibition of heat shock protein 90 (Hsp90), a crucial chaperone protein involved in the stabilization and function of various oncoproteins. Inhibition of Hsp90 leads to the degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), thereby disrupting cell cycle progression and promoting apoptosis in cancer cells .
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in preclinical models:
- Breast Cancer Model : In a study involving MDA-MB-231 cells treated with various quinoline derivatives, significant reductions in cell viability were observed, particularly with compounds exhibiting specific substitutions at the 2-position .
- Prostate Cancer Model : The antiproliferative effects were further confirmed in PC-3 cells, where compounds like 3b showed enhanced cytotoxicity compared to standard chemotherapeutics .
Q & A
Q. Table 1: Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT | 58% |
| Purification | TLC (MeOH/CH₂Cl₂), recrystallization | 95% purity |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm) and carbonyl carbons (δ 168–169 ppm) .
- FTIR : Confirm amide C=O stretches (~1680 cm⁻¹) and quinoline ring vibrations .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 347) .
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., C–H···O interactions at 3.47 Å) .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| Ar-H (quinoline) | 7.39–7.69 | Aromatic protons |
| Amide C=O | 168.6 | Carbonyl carbon |
Advanced: How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps .
- Data-Driven Design : Apply machine learning to extract patterns from reaction databases (e.g., PubChem) to prioritize solvent/base combinations .
Advanced: How to address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR with X-ray data (e.g., dihedral angles in quinoline fragments <1° deviation confirm planarity) .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals.
- Dynamic NMR : Resolve conformational exchanges (e.g., amide rotamers) by variable-temperature experiments.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear gloves, goggles, and lab coats.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS guidelines similar to 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide .
- Ventilation : Use fume hoods during synthesis to avoid vapor exposure.
Advanced: How can crystallization studies inform intermolecular interactions?
Methodological Answer:
- Crystal Packing Analysis : Identify Cl···Cl halogen bonds (3.47 Å) and π-π stacking (3.57 Å centroid separation) using X-ray diffraction .
- Hydrogen Bond Networks : Map C–H···O interactions (e.g., C6–H6···O2) to predict solubility and stability .
Q. Table 3: Crystallographic Data
| Interaction Type | Distance (Å) |
|---|---|
| Cl···Cl | 3.4675 |
| π-π Stacking | 3.5715 |
Basic: What analytical standards ensure purity assessment?
Methodological Answer:
- Chromatographic Methods : Use HPLC with a C18 column (MeCN/H₂O mobile phase) and compare retention times to certified standards .
- Melting Point : Confirm purity via sharp melting range (e.g., >300°C for related acetamides) .
Advanced: What strategies mitigate low yields in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring : Use TLC at each stage to identify side products.
- Reagent Stoichiometry : Optimize molar ratios (e.g., 1:1.2 substrate:acetyl chloride) to drive reactions to completion .
- Catalysis : Explore Pd-mediated coupling for challenging C–N bond formations .
Basic: How is toxicity data extrapolated for novel acetamide derivatives?
Methodological Answer:
- In Silico Prediction : Use tools like ProTox-II to model acute toxicity based on structural analogs (e.g., 5-ethyl-8-oxo-quinoline derivatives) .
- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assays) in HepG2 cells .
Advanced: How does the tosyl group influence reactivity in this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
